molecular formula C13H14N2O2 B13428345 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione

3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13428345
M. Wt: 230.26 g/mol
InChI Key: IRXPISRYPJHVRE-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a 4-isopropylphenyl group. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-(4-Isopropylphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropylphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-isopropylphenyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-12(16)7-8-14-13(15)17/h3-9H,1-2H3,(H,14,17)

InChI Key

IRXPISRYPJHVRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C=CNC2=O

Origin of Product

United States

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